REACTION_CXSMILES
|
[CH3:1][S:2]([O:5][C:6]1[CH:7]=[CH:8][C:9]2[O:13][CH:12](N3CCOCC3)[C:11]([CH3:21])([CH3:20])[C:10]=2[CH:22]=1)(=[O:4])=[O:3].[OH2:23]>Cl>[CH3:1][S:2]([O:5][C:6]1[CH:7]=[CH:8][C:9]2[O:13][CH:12]([OH:23])[C:11]([CH3:21])([CH3:20])[C:10]=2[CH:22]=1)(=[O:4])=[O:3]
|
Name
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2,3-dihydro-3,3-dimethyl-2-morpholinobenzofuran-5-yl methanesulphonate
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC=1C=CC2=C(C(C(O2)N2CCOCC2)(C)C)C1
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was rapidly heated to 90°-100° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled after 2 minutes
|
Duration
|
2 min
|
Type
|
EXTRACTION
|
Details
|
The crude product was extracted into ether (3×60 parts)
|
Type
|
WASH
|
Details
|
the extracts washed with water (2×50 parts)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a gum which
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OC=1C=CC2=C(C(C(O2)O)(C)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |